molecular formula C19H20N2O6S2 B2950007 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 683237-62-9

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2950007
CAS No.: 683237-62-9
M. Wt: 436.5
InChI Key: HEMBTICMFNSNTM-VXPUYCOJSA-N
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Description

This compound belongs to a class of benzamide derivatives featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a methanesulfonyl group at position 6 and a methyl group at position 3. The 3,4,5-trimethoxybenzamide moiety is linked via an imine bond in the (2Z)-configuration. The methanesulfonyl group enhances electrophilicity and may influence binding interactions in biological systems, while the trimethoxybenzamide scaffold contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMBTICMFNSNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the amide.

    Coupling of the Two Moieties: The final step involves coupling the benzothiazole derivative with the trimethoxybenzamide derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or solvents.

Chemical Reactions Analysis

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or pathways involved in diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives based on structural motifs, synthetic routes, physicochemical properties, and biological relevance.

Benzothiazol-2-Ylidene Derivatives

  • N-[(2Z)-6-Bromo-3-(Prop-2-En-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]-3,4,5-Triethoxybenzamide (BA91821): Structural Differences: Replaces methanesulfonyl with bromo and methyl with propenyl; triethoxybenzamide instead of trimethoxy. Impact: Bromo is less electron-withdrawing than methanesulfonyl, reducing electrophilicity. Synthesis: Likely involves condensation of triethoxybenzoyl chloride with a brominated benzothiazol-2-ylidene precursor, similar to methods in .

Benzamide Derivatives with Heterocyclic Moieties

  • N-(5(6)-Cyanobenzimidazol-2-Yl)-3,4,5-Trimethoxybenzamide (Compound 22): Structural Differences: Benzimidazole core instead of benzothiazol-2-ylidene; cyan substituent enhances polarity. Synthesis: Reacts 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in toluene (72% yield) . Physicochemical Properties: Higher melting point (247–250°C) due to increased hydrogen bonding from the benzimidazole NH group .
  • (Z)-N-(1-(Furan-2-Yl)-3-Oxo-3-(2-(2-(Quinolin-8-Yloxy)Acetyl)Hydrazinyl)Prop-1-En-2-Yl)-3,4,5-Trimethoxybenzamide (Compound 5): Structural Differences: Incorporates a quinolin-8-yloxy-acetyl hydrazine side chain and furan ring.

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Key Functional Groups Yield (%) Reference
Target Compound 6-methanesulfonyl, 3-methyl Not reported Methanesulfonyl, trimethoxy
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide 4-bromo, phenylamide Not reported Bromo, trimethoxy 73–75
N-(6-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide Benzimidazole, cyano 247–250 Cyano, NHamide 72
Compound 4a () o-Tolylamino, furan 222–224 Furan, trimethoxy 50–62

Crystallography and Hydrogen Bonding

  • N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide () : Exhibits N–H···O hydrogen bonding along the [101] axis, stabilizing the crystal lattice. The trimethoxy groups participate in weak C–H···O interactions .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole ring and a trimethoxybenzamide moiety . The presence of the methanesulfonyl group enhances its reactivity and solubility in biological systems.

PropertyValue
Molecular Formula C14H17N3O5S
Molecular Weight 353.37 g/mol
IUPAC Name This compound

Synthesis

The synthesis involves multiple steps:

  • Formation of the benzothiazole ring through cyclization.
  • Introduction of the methanesulfonyl group via sulfonation.
  • Coupling with the trimethoxybenzamide using coupling agents.

The biological activity of this compound is likely multifaceted. It may interact with various molecular targets in biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity affecting cellular signaling pathways.
  • Gene Expression Alteration : It may influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth and possess antifungal activity .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties:

  • In vitro Studies : Laboratory studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli strains .
  • Anticancer Research : In a study featured in Cancer Letters, compounds similar to this benzothiazole derivative were shown to inhibit tumor growth in xenograft models by inducing apoptosis .

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